molecular formula C13H10ClFN2O2S B2566805 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE CAS No. 925588-74-5

2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B2566805
CAS No.: 925588-74-5
M. Wt: 312.74
InChI Key: LCCIJHXSPWIZGF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{[2-(2-Chloro-6-fluorophenyl)acetyl]amino}-3-thiophenecarboxamide is a heterocyclic molecule featuring a thiophene backbone substituted with a carboxamide group at the 3-position and an acetamide-linked 2-chloro-6-fluorophenyl moiety at the 2-position. Its molecular formula is C₁₃H₁₀ClF₂N₂O₂S, with a molecular weight of 326.75 g/mol. Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): ~2.8 (estimated), indicating moderate lipophilicity.
  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4), typical for aromatic carboxamides.
  • Melting Point: Not explicitly reported but inferred to be >150°C based on structural analogs .

Potential Applications Thiophene-based carboxamides are frequently explored in medicinal chemistry for their bioisosteric resemblance to benzene, offering enhanced metabolic stability and binding affinity.

Properties

IUPAC Name

2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2S/c14-9-2-1-3-10(15)8(9)6-11(18)17-13-7(12(16)19)4-5-20-13/h1-5H,6H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCIJHXSPWIZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C=CS2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated arylacetamide-thiophene derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Molecular Formula Key Substituents LogP Solubility (mg/mL) Reported Activity
2-{[2-(2-Chloro-6-fluorophenyl)acetyl]amino}-3-thiophenecarboxamide C₁₃H₁₀ClF₂N₂O₂S Thiophene-3-carboxamide, 2-chloro-6-fluorophenylacetamide ~2.8 <0.1 Hypothesized kinase inhibition
{2-[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid C₁₅H₁₂ClFNO₂ Phenylacetic acid, chloro-fluoroaniline ~3.1 0.25 (pH 7.4) COX-2 inhibition (IC₅₀ = 12 nM)
5-{(P-[2-(Methyl-2-pyridylamino)ethoxy]benzyl}-2,4-thiazolidinedione C₁₉H₂₁N₃O₃S Thiazolidinedione, pyridylamino-ethoxy ~1.5 1.2 PPARγ agonist (EC₅₀ = 50 nM)
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid C₂₀H₂₃F₂N₃O₄ Fluoroquinolone, piperazine ~0.8 5.6 Antibacterial (MIC = 0.5 µg/mL)

Key Findings

Bioactivity Profile: The target compound’s thiophene-carboxamide scaffold distinguishes it from the phenylacetic acid derivative (COX-2 inhibitor) and the thiazolidinedione (PPARγ agonist). Its rigid thiophene core may confer superior target selectivity compared to flexible alkyl chains in analogs. Unlike the fluoroquinolone (antibacterial), it lacks ionizable carboxylic acid groups, suggesting divergent mechanisms of action.

Physicochemical Properties: The target compound’s lower solubility compared to the thiazolidinedione and fluoroquinolone could limit oral bioavailability, necessitating formulation optimization. Its logP (~2.8) balances lipophilicity for membrane permeability without excessive metabolic instability, unlike the more lipophilic phenylacetic acid derivative (logP ~3.1).

Structural Advantages: The 2-chloro-6-fluorophenyl group may enhance metabolic stability over non-halogenated analogs by resisting cytochrome P450 oxidation. The carboxamide group at the 3-position likely engages in hydrogen bonding with target proteins, a feature absent in the acetic acid derivative.

Biological Activity

The compound 2-{[2-(2-chloro-6-fluorophenyl)acetyl]amino}-3-thiophenecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C11H10ClFNO2SC_{11}H_{10}ClFNO_2S with a molecular weight of approximately 273.72 g/mol. The structure features a thiophene ring, a chlorofluorophenyl group, and an acetamido moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies on fluoroaryl derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents (like chlorine and fluorine) is known to enhance lipophilicity and biological activity, potentially leading to increased efficacy as antimicrobial agents .

Minimum Inhibitory Concentrations (MIC)

A comparative study on related compounds revealed varying MIC values, highlighting the importance of structural modifications. For example:

CompoundMIC (µM)MBC
MA-11561616
MA-11153232
MA-111664128
MA-1113128128

This table illustrates how structural variations can significantly impact antimicrobial potency .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds that incorporate thiophene moieties have been associated with enhanced anticancer properties due to their ability to interact with cellular targets involved in growth regulation .

The biological activity of This compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilm formation in bacteria, enhancing their effectiveness against persistent infections .

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Thrombin Inhibition : Research has demonstrated that certain chloro-substituted acetamides exhibit potent inhibitory effects on thrombin, suggesting potential applications in anticoagulation therapy .
  • Antibacterial Studies : A study focused on fluoroaryl derivatives found that specific substitutions significantly enhanced antibacterial activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of halogen atoms (like chlorine and fluorine) is known to enhance potency by increasing lipophilicity and altering electronic properties, which can improve binding affinity to biological targets .

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